molecular formula C9H11NO B168857 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde CAS No. 199192-18-2

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde

Cat. No.: B168857
CAS No.: 199192-18-2
M. Wt: 149.19 g/mol
InChI Key: GFGOSMOADVSZRH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde: is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a nitrogen atom fused within a bicyclic system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of anticancer agents. Its derivatives have been studied for their antiproliferative activity against various cancer cell lines .

Industry: The compound is also used in the synthesis of fine chemicals and intermediates for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is primarily related to its ability to interact with biological targets through its aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

    Indolizine: The parent compound, which lacks the aldehyde group.

    Indole-3-carbaldehyde: A similar compound with an indole core instead of an indolizine core.

    Pyridine-3-carbaldehyde: Another heterocyclic aldehyde with a pyridine core.

Uniqueness: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is unique due to its fused bicyclic structure with a nitrogen atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGOSMOADVSZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=C2C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473021
Record name 5,6,7,8-tetrahydroindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199192-18-2
Record name 5,6,7,8-tetrahydroindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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